6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid

Lipophilicity Membrane permeability Drug-likeness

6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a trisubstituted pyrimidine-4-carboxylic acid derivative (C12H17N3O2; MW 235.28 g/mol) bearing a pyrrolidine ring at the 2-position and an isopropyl group at the 6-position. Commercially available lots range from 95% to ≥98% purity, with reported LogP of approximately 1.90 and a topological polar surface area (TPSA) of 66.32 Ų.

Molecular Formula C12H17N3O2
Molecular Weight 235.287
CAS No. 1181666-30-7
Cat. No. B2546779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
CAS1181666-30-7
Molecular FormulaC12H17N3O2
Molecular Weight235.287
Structural Identifiers
SMILESCC(C)C1=CC(=NC(=N1)N2CCCC2)C(=O)O
InChIInChI=1S/C12H17N3O2/c1-8(2)9-7-10(11(16)17)14-12(13-9)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3,(H,16,17)
InChIKeyKBXCBSMBKBYQAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (CAS 1181666-30-7): Structural and Physicochemical Baseline for Sourcing


6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a trisubstituted pyrimidine-4-carboxylic acid derivative (C12H17N3O2; MW 235.28 g/mol) bearing a pyrrolidine ring at the 2-position and an isopropyl group at the 6-position . Commercially available lots range from 95% to ≥98% purity, with reported LogP of approximately 1.90 and a topological polar surface area (TPSA) of 66.32 Ų . The compound belongs to a broader chemotype of pyrimidine-substituted pyrrolidines that have been patented as acetyl-CoA carboxylase (ACC) inhibitors [1].

Why Generic Substitution Fails for 6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid: Structural Uniqueness vs. Close Analogs


Near-neighbor analogs such as 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933709-00-3; lacks the 6-isopropyl group) and 2-amino-6-isopropylpyrimidine-4-carboxylic acid (CAS 938458-89-0; lacks the pyrrolidine ring) display markedly different physicochemical profiles . The 6-isopropyl substituent in the target compound increases LogP by over 1.1 units versus the non-isopropyl analog, substantially altering membrane permeability and distribution . Conversely, replacement of the pyrrolidine with an amino group (CAS 938458-89-0) elevates TPSA by approximately 23 Ų, reducing passive CNS penetration potential . These physicochemical divergences translate into non-interchangeable pharmacokinetic and target-engagement profiles, underscoring that in-class analogs cannot serve as drop-in replacements in structure–activity relationship (SAR) studies or assay development [1].

Quantitative Differentiation Evidence for 6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid


Enhanced Lipophilicity (LogP) vs. Non-Isopropyl Analog

The target compound exhibits a calculated LogP of 1.8984, which is 1.12 log units higher than that of its closest non-isopropyl analog, 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933709-00-3; LogP = 0.775) . This increase in lipophilicity is attributable specifically to the 6-isopropyl substituent, as both compounds share the 2-pyrrolidine and 4-carboxylic acid groups. The difference exceeds the commonly cited 0.5 log-unit threshold for meaningful pharmacokinetic divergence and predicts higher passive membrane permeation and volume of distribution for the target compound [1].

Lipophilicity Membrane permeability Drug-likeness

Reduced Polar Surface Area (TPSA) vs. Amino-Substituted Analog

The TPSA of the target compound is 66.32 Ų, which is 22.78 Ų lower than that of its 2-amino analog, 2-amino-6-isopropylpyrimidine-4-carboxylic acid (CAS 938458-89-0; TPSA = 89.10 Ų) . This places the target compound below the widely accepted 70–90 Ų TPSA threshold for passive blood–brain barrier penetration, whereas the 2-amino analog exceeds this threshold [1]. The lower TPSA is a direct consequence of replacing the primary amine with the more hydrophobic pyrrolidine ring.

CNS penetration Polar surface area Blood–brain barrier

Molecular Weight Differentiation vs. Core Scaffold Analogs

With a molecular weight of 235.28 g/mol, the target compound is 42.08 g/mol heavier than 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (MW 193.20) and 54.09 g/mol heavier than 2-amino-6-isopropylpyrimidine-4-carboxylic acid (MW 181.19) . All three compounds remain within the lead-like chemical space (MW < 300), but the target compound offers greater steric bulk due to the combined presence of both the pyrrolidine and isopropyl substituents, which can enhance target selectivity through additional van der Waals contacts without exceeding drug-likeness thresholds.

Molecular weight Lead-likeness Fragment-based drug design

Class-Level ACC Inhibitory Activity (Patent-Derived SAR Context)

The pyrimidine-substituted pyrrolidine chemotype, to which the target compound belongs, has been demonstrated to inhibit acetyl-CoA carboxylase (ACC) with IC50 values as low as 30–55 nM (compounds from US8962641) in malonyl-CoA formation assays at pH 7.5 [1][2]. While these specific IC50 values are for optimized patented analogs rather than the target carboxylic acid itself, the shared pyrimidine–pyrrolidine core with the 6-isopropyl group is a recurrent structural motif among the most potent ACC inhibitors in the patent [1]. The target compound's carboxylic acid handle further enables direct conjugation to amines or linkers for probe and PROTAC development, a feature absent in many ester- or amide-protected analogs.

Acetyl-CoA carboxylase Enzyme inhibition Metabolic disease

Commercial Purity Options (95% to ≥98%) for Fit-for-Purpose Procurement

The target compound is commercially available at three distinct purity grades: 95% (AKSci, minimum specification), 97% (Leyan), and ≥98% (MolCore, NLT specification) . In contrast, the most common comparator, 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid, is typically offered at 95–98% . The availability of a certified ≥98% grade for the target compound enables its direct use in high-sensitivity biophysical assays (e.g., SPR, ITC) without additional purification, reducing procurement complexity and batch-to-batch variability in quantitative experiments.

Purity specification Procurement Quality control

Optimized Application Scenarios for 6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid Procurement


Medicinal Chemistry: ACC Inhibitor Lead Optimization

The target compound serves as a direct-entry scaffold for acetyl-CoA carboxylase (ACC) inhibitor programs, consistent with the SAR disclosed in US8962641 [1]. Its 6-isopropyl and 2-pyrrolidine substituents are both critical for ACC potency, and the free 4-carboxylic acid enables rapid amide coupling or esterification to explore R-group diversity without deprotection steps. Researchers initiating SAR-by-catalog or parallel library synthesis should procure the ≥98% NLT grade to minimize impurities that could confound enzymatic IC50 determinations.

CNS Drug Discovery: Blood–Brain Barrier Penetrant Scaffold Design

With a TPSA of 66.32 Ų (below the 70 Ų CNS threshold) and a favorable LogP of 1.90, the compound is well-suited as a starting point for CNS-penetrant kinase or enzyme inhibitor programs [1]. The pyrrolidine ring enhances metabolic stability relative to piperidine or morpholine analogs, and the isopropyl group provides steric shielding against oxidative metabolism at the 6-position. This profile makes it a strategic choice for CNS-focused fragment-to-lead campaigns.

Chemical Biology: PROTAC and Bifunctional Probe Synthesis

The carboxylic acid moiety provides a native conjugation handle for amide bond formation with amine-terminated linkers (e.g., PEG or alkyl diamines), enabling direct incorporation into PROTACs, photoaffinity probes, or biotinylated tool compounds [1]. Unlike ester-protected analogs that require saponification, the target compound eliminates a synthetic step, reducing overall synthesis time and improving atom economy when preparing bifunctional molecules for target engagement studies.

Analytical and Biophysical Assay Development

The availability of a certified ≥98% NLT purity grade supports direct use in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and differential scanning fluorimetry (DSF) without additional purification [1]. When used as a reference inhibitor or control compound in ACC enzymatic assays, the high purity minimizes false positives from trace impurities, improving assay robustness and reproducibility.

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